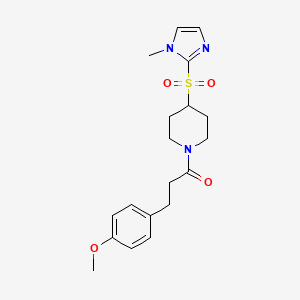![molecular formula C16H20ClF3N2O B2662313 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride CAS No. 2418715-47-4](/img/structure/B2662313.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418715-47-4 . It has a molecular weight of 348.8 . The IUPAC name for this compound is N-(4-(aminomethyl)-2-fluorobenzyl)-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19F3N2O.ClH/c17-13-6-10(7-20)4-5-11(13)8-21-14(22)15(9-16(15,18)19)12-2-1-3-12;/h4-6,12H,1-3,7-9,20H2,(H,21,22);1H . This code provides a unique representation of the molecule’s structure.It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Recognition and Solubility Enhancement
Research by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including acriflavine hydrochloride and 3-aminophenylboronic acid, facilitating their transfer from aqueous solutions to organic media. This finding suggests potential applications in enhancing the solubility and bioavailability of related compounds, including the specified carboxamide;hydrochloride derivative (Sawada et al., 2000).
Fluorine-18 Labeling for PET Imaging
Lang et al. (1999) explored the development of fluorine-18-labeled analogs of WAY 100635, incorporating various fluorinated derivatives to evaluate their biological properties in rats. The research highlighted the potential of using fluorine-18 in PET imaging to study receptor distribution and serotonin levels, indicating that modifications incorporating fluorine, similar to those in the compound of interest, could enhance imaging techniques (Lang et al., 1999).
Larvicidal Properties and Synthesis
A study by Taylor et al. (1998) synthesized and evaluated carboxamide derivatives related to cis-permethrin for their larvicidal properties against mosquito larvae. This research demonstrates the synthetic versatility of carboxamide derivatives and their potential applications in developing new insecticides (Taylor et al., 1998).
Antibacterial and Antipathogenic Activity
Limban et al. (2011) synthesized and characterized new thiourea derivatives, showing significant anti-pathogenic activity against bacterial strains capable of forming biofilms. The presence of fluorine and other halogens on the phenyl substituent significantly affected antibacterial activity, suggesting that similar compounds, including the specified cyclopropane carboxamide, could be explored for antibacterial applications (Limban et al., 2011).
Potential as Antidepressants
Research into 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives by Bonnaud et al. (1987) evaluated their potential as antidepressants. The study highlights the pharmaceutical potential of cyclopropanecarboxylic acid derivatives, suggesting a research pathway for the specified compound (Bonnaud et al., 1987).
Eigenschaften
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O.ClH/c17-13-6-10(7-20)4-5-11(13)8-21-14(22)15(9-16(15,18)19)12-2-1-3-12;/h4-6,12H,1-3,7-9,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWGTLVDCLCKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2(F)F)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

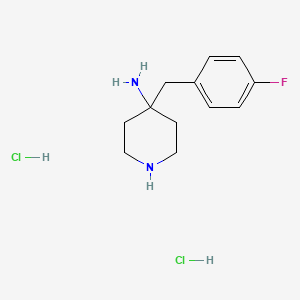
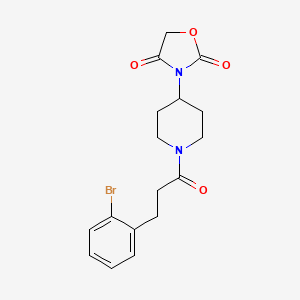
![4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2662235.png)
![N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2662236.png)
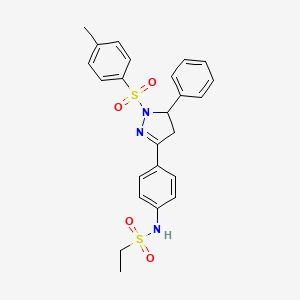
![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)
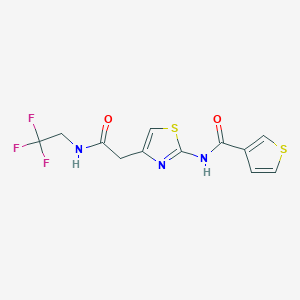

![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)
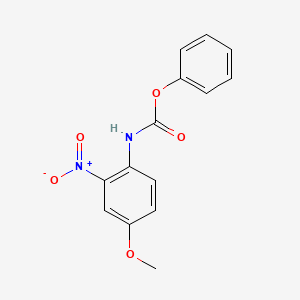
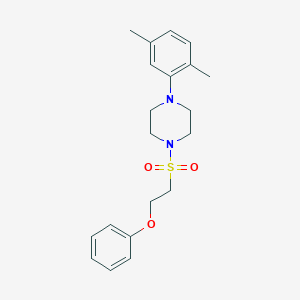
![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)
